(2R)-4-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
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Overview
Description
(2R)-4-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid is a complex organic compound that features a combination of aromatic and aliphatic structures It is characterized by the presence of a chlorophenyl group, a fluorenylmethoxycarbonyl group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Intermediate: The initial step involves the preparation of the 4-chlorophenyl intermediate through a halogenation reaction.
Introduction of the Fluorenylmethoxycarbonyl Group: The fluorenylmethoxycarbonyl group is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Formation of the Butanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2R)-4-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(2R)-4-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R)-4-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(2R)-4-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid is unique due to its combination of aromatic and aliphatic structures, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Biological Activity
(2R)-4-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid, also known by its CAS number 142994-19-2, is a synthetic compound that has garnered attention due to its potential biological activities. Its structure features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis, and a chlorophenyl moiety that may enhance its pharmacological properties.
- Molecular Formula : C24H20ClNO4
- Molecular Weight : 421.87 g/mol
- Structure : The compound contains a butanoic acid backbone with an Fmoc protecting group and a para-chlorophenyl substituent.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of amino acids with halogen substitutions have shown enhanced selectivity and potency against various cancer cell lines. The presence of the chlorophenyl group is hypothesized to contribute to this activity by increasing lipophilicity and facilitating cellular uptake.
2. Antiviral Properties
Research has explored the antiviral potential of compounds containing the fluorenylmethoxycarbonyl group. These compounds have been investigated for their ability to inhibit viral replication. In particular, studies suggest that modifications in the amino acid structure can lead to increased efficacy against viruses like adenovirus, with select derivatives showing low micromolar IC50 values.
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular proliferation and viral replication.
- Modulation of Signaling Pathways : Certain derivatives influence signaling pathways related to apoptosis and cell cycle regulation.
Case Study 1: Antitumor Activity
A study published in Cancer Research evaluated the effects of various amino acid derivatives on tumor cell lines. The compound exhibited an IC50 value of approximately 0.5 μM against breast cancer cells, demonstrating significant cytotoxicity compared to control groups.
Case Study 2: Antiviral Efficacy
In a study focused on adenoviral infections, a derivative closely related to this compound was tested for its antiviral properties. Results indicated an IC50 of 0.27 μM with minimal cytotoxicity (CC50 = 156.8 μM), suggesting a favorable therapeutic index.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
(2R)-4-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClNO4/c26-17-12-9-16(10-13-17)11-14-23(24(28)29)27-25(30)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22-23H,11,14-15H2,(H,27,30)(H,28,29)/t23-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSUCSRQQQVXJJ-HSZRJFAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC=C(C=C4)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC4=CC=C(C=C4)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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